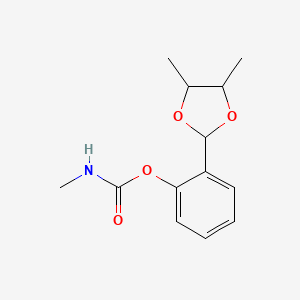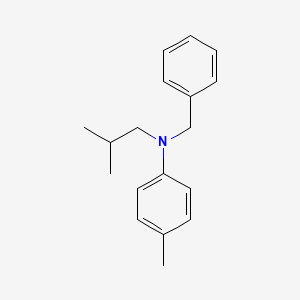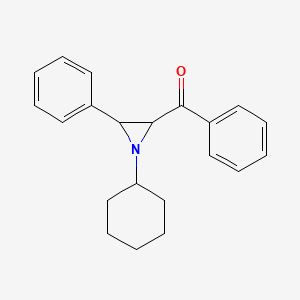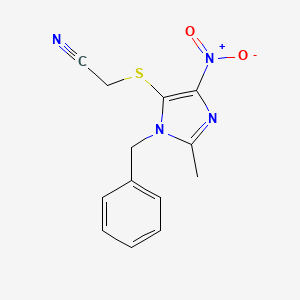![molecular formula C16H26O3 B14170297 2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol CAS No. 923275-93-8](/img/structure/B14170297.png)
2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol is an organic compound with a complex structure that includes phenoxy and ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol typically involves the reaction of 2,6-di(propan-2-yl)phenol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide to facilitate the formation of the ethoxy linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to changes in their activity. The ethoxy groups may facilitate the compound’s solubility and transport within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethanol
- 2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethanamine
- 2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethoxyethanol
Uniqueness
Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
923275-93-8 |
|---|---|
Molekularformel |
C16H26O3 |
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C16H26O3/c1-12(2)14-6-5-7-15(13(3)4)16(14)19-11-10-18-9-8-17/h5-7,12-13,17H,8-11H2,1-4H3 |
InChI-Schlüssel |
SQMQBWYYBKMAMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Phenyltetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14170232.png)
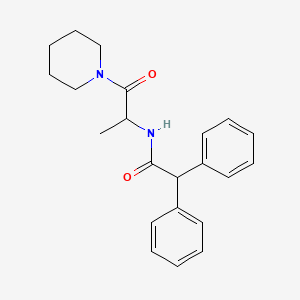
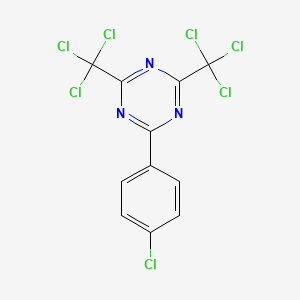
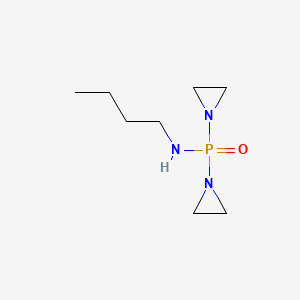
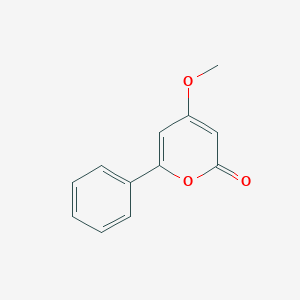
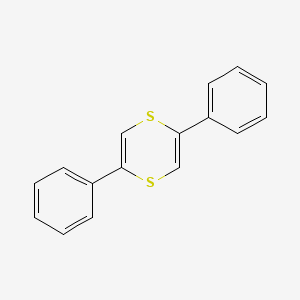
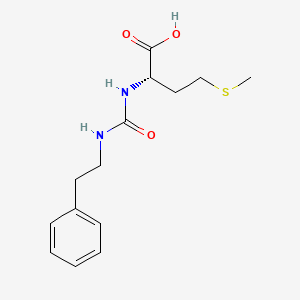
![4,4'-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid](/img/structure/B14170263.png)

![[4-[(2,8-Dimethylquinolin-4-yl)amino]phenyl]-piperidin-1-ylmethanone](/img/structure/B14170275.png)
